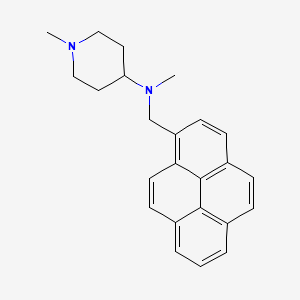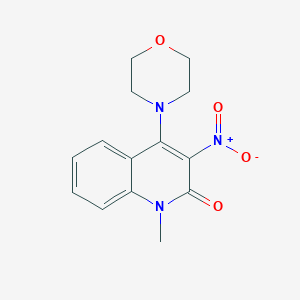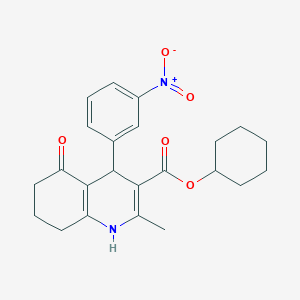
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine, a cyclic secondary amine, and is commonly known as DMAP.
作用機序
The mechanism of action of N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine is not fully understood. However, it is known that DMAP interacts with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This interaction leads to a change in the conformation of the biomolecule, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that the concentration of DMAP used in experiments should be carefully controlled to avoid any potential adverse effects.
実験室実験の利点と制限
One of the main advantages of using N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine in lab experiments is its high sensitivity and selectivity. DMAP can detect subtle changes in protein conformation and can be used to study protein-protein interactions in real-time. However, one of the limitations of using DMAP is its limited solubility in aqueous solutions. This can be overcome by using organic solvents or by modifying the DMAP molecule to increase its solubility.
将来の方向性
There are several future directions for the research on N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine. One area of interest is the development of new synthetic methods for DMAP that are more efficient and environmentally friendly. Another area of interest is the study of DMAP in living cells and tissues to better understand its potential as an anti-cancer agent. Additionally, the use of DMAP in the development of new materials with unique properties is an area of growing interest.
Conclusion:
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine is a versatile chemical compound that has potential applications in various fields. Its high sensitivity and selectivity make it a valuable tool for studying protein-protein interactions and for use as a catalyst in organic synthesis reactions. While the mechanism of action of DMAP is not fully understood, its minimal biochemical and physiological effects make it a safe compound to use in lab experiments. There are several future directions for research on DMAP, including the development of new synthetic methods, the study of DMAP in living cells and tissues, and the use of DMAP in the development of new materials with unique properties.
合成法
The synthesis of N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine involves the reaction of 1-bromomethylpyrene with N,N-dimethylpiperidine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This method has been reported in the literature and has been used by many researchers to synthesize DMAP.
科学的研究の応用
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science. In biochemistry, DMAP has been used as a fluorescent probe to study protein-protein interactions. It has also been used as a catalyst in organic synthesis reactions. In pharmacology, DMAP has been investigated for its potential as an anti-cancer agent. In materials science, DMAP has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N,1-dimethyl-N-(pyren-1-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-25-14-12-21(13-15-25)26(2)16-20-9-8-19-7-6-17-4-3-5-18-10-11-22(20)24(19)23(17)18/h3-11,21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDGJGYZPJKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(pyren-1-ylmethyl)piperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)
![5-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-2-furamide](/img/structure/B4960561.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4960587.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B4960595.png)
![2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4960597.png)
![(2R*,6S*)-4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4960601.png)
![methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate](/img/structure/B4960633.png)